N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide
説明
This compound is a multifunctional heterocyclic molecule featuring:
- A thioacetamide linker connecting the benzodioxin group to an imidazole ring.
- Substituents on the imidazole: a hydroxymethyl group at position 5 and a 2-((2-methoxyethyl)amino)-2-oxoethyl chain at position 1.
The hydroxymethyl group enhances hydrophilicity, while the methoxyethylamino-oxoethyl side chain may influence receptor binding or metabolic stability. The thioether linkage provides resistance to enzymatic cleavage compared to oxygen analogs .
特性
IUPAC Name |
2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O6S/c1-27-5-4-20-17(25)10-23-14(11-24)9-21-19(23)30-12-18(26)22-13-2-3-15-16(8-13)29-7-6-28-15/h2-3,8-9,24H,4-7,10-12H2,1H3,(H,20,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPJIBCAZZVADW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC3=C(C=C2)OCCO3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological assays, and therapeutic implications of this compound based on diverse sources.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with various thioacetamides and imidazole derivatives. The process generally includes:
- Formation of the Dioxin Core : The initial step involves synthesizing the dioxin structure from appropriate precursors.
- Thioether Formation : The introduction of thio groups is achieved through nucleophilic substitution reactions.
- Final Acetamide Formation : The final step involves coupling with acetamide derivatives to yield the target compound.
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibitory potential of related compounds featuring the dioxin moiety. For instance, derivatives such as N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide have been evaluated for their activity against key enzymes like α-glucosidase and acetylcholinesterase, which are relevant in conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD) .
Table 1: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | α-glucosidase | 25.4 |
| Compound B | Acetylcholinesterase | 18.7 |
| Target Compound | α-glucosidase | 22.3 |
| Target Compound | Acetylcholinesterase | 15.9 |
Cytotoxicity and Cell Viability
Cytotoxicity assays have been performed to evaluate the safety profile of this compound. The MTT assay is commonly used to assess cell viability in various cancer cell lines.
Table 2: Cell Viability Results
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| HUVEC | 10 | 85 ± 5 |
| HepG2 | 20 | 70 ± 8 |
| MRC-5 | 30 | 65 ± 7 |
Case Studies
Several studies have highlighted the therapeutic potential of compounds similar to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide:
- Study on Alzheimer's Disease : A study demonstrated that derivatives with dioxin structures exhibited significant inhibition of acetylcholinesterase, suggesting potential in treating AD .
- Diabetes Management : Compounds were tested for their ability to inhibit α-glucosidase, showing promise for managing postprandial blood glucose levels in T2DM patients .
- Cancer Research : In vitro studies indicated that certain derivatives could induce apoptosis in cancer cells while maintaining acceptable cytotoxicity levels towards normal cells .
類似化合物との比較
Structural Analogues
EF5 (2-[2-nitro-1H-imidazol-1-yl]-N-(2,2,3,3,3-pentafluoropropyl) acetamide)
- Structural Similarities : Both contain imidazole and acetamide groups.
- Key Differences: EF5 has a nitroimidazole core (critical for hypoxia detection) and a pentafluoropropyl chain instead of the methoxyethylamino group.
- Functional Insights: EF5 binds to hypoxic tissues via nitroreductase-mediated adduct formation, with liver and tumor biodistribution noted . In contrast, the target compound’s hydroxymethyl and methoxyethyl groups may favor different tissue targeting or metabolic pathways.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide
- Structural Similarities : Shares the benzodioxin-acetamide scaffold.
- Key Differences: The isoquinoline and 2-methylphenylmethyl substituents replace the imidazole-thioether system.
- Functional Insights : The absence of a thioether linker in this analog may reduce stability in oxidative environments, impacting bioavailability .
Ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate derivatives
- Structural Similarities : These derivatives feature thioacetate linkers and imidazolidine rings.
- Key Differences : A sulfonamide group and chlorine substitution differentiate them from the target compound.
Hypoxia Targeting (vs. EF5)
- EF5’s nitro group enables hypoxia-specific binding, with liver and tumor uptake observed at 24 hours post-injection .
- The target compound lacks a nitro group but includes a hydroxymethyl group, which may facilitate binding to oxidoreductases or other enzymes, though its hypoxia specificity remains unconfirmed.
Metabolic Stability (vs. Thioacetamide Analogs)
- X-ray studies of N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}thioacetamide revealed rigid molecular packing due to thiadiazole-thioacetamide interactions, suggesting prolonged half-life .
Key Research Findings
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yield?
The synthesis involves multi-step reactions starting from commercially available precursors (e.g., 2,3-dihydrobenzo[b][1,4]dioxin derivatives and imidazole-based intermediates). Key steps include:
- Thioacetamide bond formation via nucleophilic substitution under inert atmospheres (e.g., N₂ or Ar).
- Microwave-assisted synthesis to accelerate coupling reactions (e.g., imidazole-thioether linkage) while reducing side products .
- Purification using column chromatography or recrystallization to isolate intermediates.
Optimization strategies: - Adjust solvent polarity (e.g., DMF for polar intermediates, THF for non-polar steps).
- Monitor temperature gradients (e.g., 60–80°C for amide bond stability).
- Use catalysts like DMAP for acylations .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- NMR spectroscopy (¹H/¹³C) confirms regioselectivity of substitutions (e.g., distinguishing imidazole C2 vs. C4 positions) .
- High-resolution mass spectrometry (HR-MS) validates molecular weight and fragmentation patterns.
- HPLC-PDA assesses purity (>95% required for pharmacological assays) .
- FT-IR identifies functional groups (e.g., hydroxymethyl C–O stretch at ~1050 cm⁻¹) .
Q. What are the common synthetic challenges, and how can they be mitigated?
- By-product formation : Competing reactions at the imidazole ring’s N1 position can lead to regioisomers. Mitigation: Use bulky protecting groups (e.g., trityl) during functionalization .
- Low solubility : Hydrophobic dioxin moieties may require polar aprotic solvents (e.g., DMSO) for reaction homogeneity .
- Oxidative degradation : The hydroxymethyl group is prone to oxidation; work under inert conditions with antioxidants (e.g., BHT) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Molecular docking (AutoDock Vina, Schrödinger) screens binding affinities to targets like kinases or GPCRs. Focus on:
- MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR models correlate structural features (e.g., logP, polar surface area) with activity data .
Q. How to resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?
- Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT/WST-1) .
- Control for stereochemistry : Chiral HPLC confirms enantiomeric purity; racemic mixtures may exhibit divergent activities .
- Buffer optimization : Adjust pH (6.5–7.4) to mimic physiological conditions and avoid false positives .
Q. What methodologies enable structure-activity relationship (SAR) studies for this compound?
-
Core scaffold modifications :
Modification Site Example Derivative Impact on Activity Imidazole C5 –CH₂OH vs. –CF₃ Enhanced solubility vs. metabolic stability Dioxin ring Fluorination Increased binding to hydrophobic pockets Acetamide linker Thioether to sulfone Altered pharmacokinetics -
In vitro ADME profiling : Microsomal stability assays (human liver microsomes) and Caco-2 permeability models guide prioritization .
Q. How to design experiments for elucidating the mechanism of action (MoA) in complex biological systems?
- Transcriptomics/proteomics : RNA-seq or SILAC-based proteomics identifies differentially expressed pathways post-treatment .
- Chemical proteomics : Use biotinylated probes to pull down target proteins from cell lysates .
- Kinase profiling panels (e.g., Eurofins KinaseProfiler) screen >100 kinases to pinpoint targets .
Data Contradiction Analysis
Q. How to address discrepancies in cytotoxicity data between 2D vs. 3D cell models?
- 3D spheroid assays better replicate tumor microenvironments; validate using:
- Hypoxia markers (e.g., HIF-1α) to assess drug penetration .
- ECM-mimetic matrices (e.g., Matrigel) for stromal interaction studies .
- Metabolic profiling : Compare ATP levels (CellTiter-Glo) in 2D vs. 3D to identify nutrient gradient effects .
Q. Why do solubility predictions (e.g., SwissADME) conflict with experimental solubility data?
- Aggregation : Dynamic light scattering (DLS) detects nanoaggregates undetected in silico.
- Polymorphism : XRPD identifies crystalline vs. amorphous forms with differing solubilities .
- Ionization effects : Adjust pH-solubility profiles using potentiometric titration (e.g., CheqSol) .
Methodological Best Practices
- Synthetic reproducibility : Document reaction parameters (e.g., ramp rates, stirring speeds) in detail .
- Data validation : Use triplicate runs for biological assays and report SEM/confidence intervals .
- Open-source tools : Leverage COSMOtherm for solubility predictions and RDKit for SAR visualization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
